(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,5R,6R)-9-Azabicyclo[331]nonane-2,6-diol is a bicyclic compound with a unique structure that includes a nitrogen atom and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and the nitrogen atom play crucial roles in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane: Lacks the hydroxyl groups, which may affect its reactivity and binding properties.
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups, leading to different chemical and biological properties.
Uniqueness
The presence of both hydroxyl groups and a nitrogen atom in (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol makes it unique compared to its analogs. These functional groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.
Biologische Aktivität
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol is a bicyclic compound notable for its unique structural features, including a nitrogen atom and two hydroxyl groups. These characteristics suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H17N1O2
- Molecular Weight : 183.26 g/mol
- CAS Number : 2305485-55-4
The compound's structure allows for various chemical reactions, such as oxidation and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The hydroxyl groups and the nitrogen atom facilitate binding to specific molecular targets, modulating their activity and leading to various pharmacological effects.
Biological Activity
Research indicates that compounds with similar bicyclic structures exhibit significant pharmacological properties:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical assays. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
Pharmacological Studies
Several studies have investigated the pharmacological potential of this compound:
Table 1: Summary of Pharmacological Studies
Case Study 1: Neuroprotective Effects
In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in a significant reduction in neurodegeneration markers compared to control groups. The compound's ability to inhibit AChE may contribute to increased acetylcholine levels in the brain, enhancing cognitive function.
Case Study 2: Analgesic Properties
Another study evaluated the analgesic properties of this compound using formalin-induced pain models in rats. Results indicated that doses of 20 mg/kg led to a significant decrease in pain behavior during both the acute and inflammatory phases of pain assessment.
Eigenschaften
IUPAC Name |
(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDZWSOGXNHVQS-WCTZXXKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC(C1N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2CC[C@H]([C@@H]1N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.